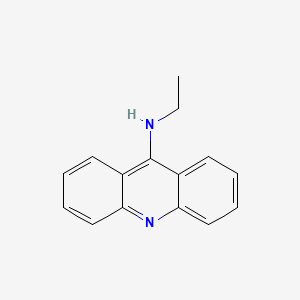
9-Acridinamine, N-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Acridinamine, N-ethyl- is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique planar ring structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in both pharmaceutical and industrial applications .
準備方法
The synthesis of 9-Acridinamine, N-ethyl- can be achieved through various synthetic routes. One common method involves the reaction of 9-aminoacridine with ethyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of 9-aminoacridine attacks the ethyl halide, resulting in the formation of 9-Acridinamine, N-ethyl-.
Industrial production methods often utilize a one-pot synthesis approach, which involves the Buchwald-Hartwig coupling reaction followed by acid-mediated cycloaromatization . This method is efficient and can be scaled up to produce large quantities of the compound.
化学反応の分析
9-Acridinamine, N-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include basic or acidic environments, solvents like ethanol or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
9-Acridinamine, N-ethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.
Biology: The compound is studied for its interactions with DNA and RNA, making it useful in genetic research and molecular biology.
作用機序
The mechanism of action of 9-Acridinamine, N-ethyl- involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerase and telomerase, which are essential for DNA replication and repair . The compound’s interaction with DNA and RNA also makes it a potent inhibitor of various biological processes, contributing to its anticancer and antimicrobial activities.
類似化合物との比較
9-Acridinamine, N-ethyl- can be compared with other acridine derivatives such as:
9-Aminoacridine: Known for its use as a topical antiseptic and mutagen.
Amsacrine: An anticancer drug that intercalates into DNA and inhibits topoisomerase II.
Triazoloacridone: Another anticancer agent that has entered clinical studies.
The uniqueness of 9-Acridinamine, N-ethyl- lies in its specific ethyl substitution, which can influence its biological activity and chemical properties compared to other acridine derivatives.
特性
CAS番号 |
94129-62-1 |
|---|---|
分子式 |
C15H14N2 |
分子量 |
222.28 g/mol |
IUPAC名 |
N-ethylacridin-9-amine |
InChI |
InChI=1S/C15H14N2/c1-2-16-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)15/h3-10H,2H2,1H3,(H,16,17) |
InChIキー |
PCZCQGXXFIYLRJ-UHFFFAOYSA-N |
正規SMILES |
CCNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-isonicotinamide](/img/structure/B14155574.png)
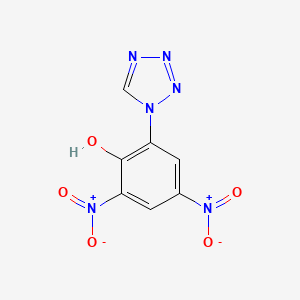


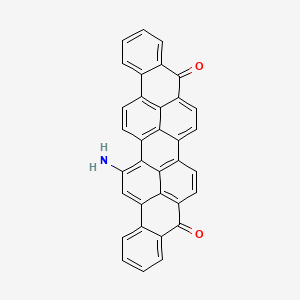

![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6R)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14155604.png)
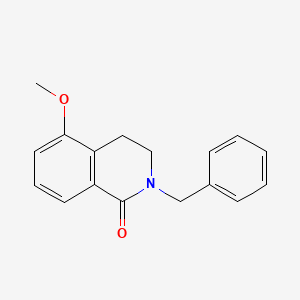

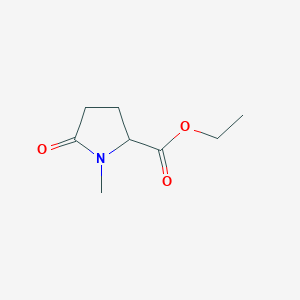

![13-amino-15-methyl-7-oxo-9-thiophen-2-yl-17-thia-2,12-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11(16),12,14-pentaene-14-carbonitrile](/img/structure/B14155633.png)
![[(e)-(2,4-Dichlorophenyl)diazenyl]propanedinitrile](/img/structure/B14155640.png)

